molecular formula C23H29N3O3S B2629586 (4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034279-89-3

(4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2629586
CAS No.: 2034279-89-3
M. Wt: 427.56
InChI Key: IMZFTZVUFAEOJX-UHFFFAOYSA-N
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Description

The compound (4-(tert-butyl)phenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a complex organic molecule featuring a tert-butylphenyl group and a piperidinyl methanone moiety linked to a methyl-dioxidobenzo-thiadiazolyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylphenylboronic acid, 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole, and piperidin-1-ylmethanone.

    Coupling Reactions: The key steps involve Suzuki coupling reactions to form the biaryl linkage between the tert-butylphenyl and the benzo[c][1,2,5]thiadiazole moieties. This is typically carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3 in a solvent such as toluene or DMF.

    Amidation: The piperidin-1-ylmethanone is then introduced via an amidation reaction, often using coupling reagents like EDCI or HATU in the presence of a base like DIPEA.

    Purification: The final product is purified using column chromatography or recrystallization techniques to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes with optimizations for yield, cost, and safety. Continuous flow chemistry might be employed to enhance reaction efficiency and scalability. Additionally, automated synthesis platforms could be used to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol or tert-butyl hydroperoxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidin-1-ylmethanone moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic conditions.

    Reduction: Reagents such as NaBH4 or LiAlH4 in solvents like ethanol or THF.

    Substitution: Electrophiles such as halogens (Br2, Cl2) or nitrating agents (HNO3) in the presence of catalysts like FeCl3.

Major Products

    Oxidation: tert-Butyl alcohol, tert-butyl hydroperoxide.

    Reduction: Alcohol derivatives of the piperidin-1-ylmethanone moiety.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in the design of new therapeutic agents, particularly for targeting specific enzymes or receptors.

Medicine

    Anticancer Research: Preliminary studies might explore its efficacy in inhibiting cancer cell proliferation or inducing apoptosis.

Industry

    Dyes and Pigments: The compound’s chromophoric properties could be exploited in the development of new dyes and pigments for industrial applications.

    Sensors: Its chemical reactivity might be harnessed in the design of sensors for detecting specific analytes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The tert-butylphenyl group may enhance lipophilicity, facilitating membrane permeability, while the piperidin-1-ylmethanone moiety could interact with active sites of enzymes or receptors. The benzo[c][1,2,5]thiadiazole structure might contribute to binding affinity and specificity through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • (4-tert-butylphenyl)(4-(2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone
  • (4-tert-butylphenyl)(4-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Uniqueness

The presence of the 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole moiety distinguishes this compound from its analogs, potentially offering unique electronic properties and reactivity. This structural variation can lead to differences in biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-23(2,3)18-11-9-17(10-12-18)22(27)25-15-13-19(14-16-25)26-21-8-6-5-7-20(21)24(4)30(26,28)29/h5-12,19H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZFTZVUFAEOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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